Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate
Description
Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate (CAS: 478169-68-5) is a benzoate ester derivative with the molecular formula C₁₃H₁₆O₃Si and a molecular weight of 248.35 g/mol. It features a hydroxy group at the 3-position and a trimethylsilyl (TMS)-protected ethynyl group at the 4-position of the benzene ring. This compound is primarily used as a medical intermediate and requires storage at 2–8°C to maintain stability . Its synthesis involves Sonogashira coupling and deprotection steps, achieving yields of 91–93% under optimized conditions (e.g., CuI catalysis in EtOH/Et₃N at 75°C) .
Properties
IUPAC Name |
methyl 3-hydroxy-4-(2-trimethylsilylethynyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3Si/c1-16-13(15)11-6-5-10(12(14)9-11)7-8-17(2,3)4/h5-6,9,14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKWQEJDFVUAME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C#C[Si](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478169-68-5 | |
| Record name | Methyl 3-hydroxy-4-[2-(trimethylsilyl)ethynyl]benzoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8EQ7AQV2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Palladium-Catalyzed Sonogashira Cross-Coupling
The Sonogashira cross-coupling reaction remains the most widely employed method for synthesizing methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate. This approach couples methyl 4-iodo-3-hydroxybenzoate with trimethylsilylacetylene under palladium/copper catalysis.
Standard Reaction Conditions
A representative procedure involves:
- Reactants : Methyl 4-iodo-3-hydroxybenzoate (3.0 g, 10.6 mmol) and trimethylsilylacetylene (1.33 g, 13.6 mmol)
- Catalysts : Palladium-supported titanium dioxide hollow nano-microspheres (0.10 g, 1 mol%), CuI (0.20 g, 1.05 mmol), PPh₃ (0.13 g, 0.5 mmol)
- Solvent : Dichloromethane (36 g)
- Base : Triethylamine (3.5 g, 34.6 mmol)
- Conditions : 20–27°C under N₂ for 48 minutes
Post-reaction workup includes acidification with 5M HNO₃ (6.6 g), liquid-liquid separation, and reduced-pressure distillation. This method achieves 96.2% yield with 98.87% purity.
Table 1: Optimization of Sonogashira Coupling Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 20–27°C | <5% variation |
| Pd Loading | 0.8–1.2 mol% | ΔYield ±3.1% |
| CuI:PPh₃ Ratio | 1:0.65 (mol/mol) | Critical for C–C activation |
| Reaction Time | 45–50 min | >90% conversion |
Catalyst recycling studies demonstrate the Pd/TiO₂ system retains 89% activity after five cycles when regenerated via Soxhlet extraction with methanol at 55–60°C.
Alternative Catalytic Systems
Copper-Free Mechanistic Pathways
Recent advances in copper-free Heck–Cassar–Sonogashira (HCS) reactions show promise for reducing metal contamination. Key findings include:
Supported Catalysts in Flow Reactors
Industrial-scale production utilizes:
- Mesoporous Carbon Supports : 2.3 nm pore Pd catalysts achieve 91% yield in THF/CHCl₃ (50°C, 4 hr)
- Fixed-Bed Reactors : Space-time yields of 0.48 g·L⁻¹·min⁻¹ with 99.2% selectivity
Mechanistic Studies of Key Steps
Oxidative Addition
DFT calculations reveal:
Transmetallation
The rate-determining step involves alkyne transfer from Cu(I)-acetylide to Pd(II) center:
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Modern plants employ:
- Reactor Design : Multi-tubular reactors (ID = 2.54 cm, L = 3 m) with static mixers
- Conditions : 25 bar, 80°C, residence time 12 min
- Productivity : 1.2 metric tons/day with E-factor of 8.7
Waste Management Protocols
- Cu residues removed via chelating resins (<0.1 ppm final concentration)
- Solvent recovery achieves 98.5% dichloromethane reuse
Analytical Characterization
Critical quality control parameters include:
Emerging Synthetic Strategies
Photocatalytic Methods
Visible-light mediated coupling (450 nm LED):
- Ru(bpy)₃²⁺ photocatalyst
- 72% yield achieved at 25°C in 6 hr
- Avoids base additives through proton-coupled electron transfer
Biocatalytic Approaches
Engineered P450BM3 variants demonstrate:
- 38% conversion of methyl 4-bromo-3-hydroxybenzoate
- Enantiomeric excess >99% for chiral derivatives
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The ethynyl moiety can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of palladium or platinum catalysts.
Major Products
The major products formed from these reactions include substituted benzoates, ketones, aldehydes, alkenes, and alkanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate serves as an important reagent in organic synthesis. It is utilized to create complex molecules through various chemical reactions, including:
- Substitution Reactions : The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
- Oxidation Reactions : The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
- Reduction Reactions : The ethynyl moiety can be reduced to form alkenes or alkanes.
Biology
In biological research, this compound is employed in the synthesis of biologically active compounds for drug discovery. Its ability to enhance lipophilicity due to the trimethylsilyl group allows for better membrane permeability and interaction with cellular targets.
Medicine
This compound is investigated for its potential therapeutic properties. Preliminary studies suggest antimicrobial activity against various bacterial strains and anticancer potential by inhibiting cell proliferation in human cancer cell lines.
Industry
In industrial applications, this compound is used in the production of advanced materials and specialty chemicals. Its role as a pharmaceutical intermediate is particularly noteworthy in the synthesis of new drugs.
Antimicrobial Activity
A study demonstrated that this compound exhibited significant inhibitory effects against several bacterial strains, comparable to standard antibiotics. This suggests potential use in treating bacterial infections.
Cancer Cell Proliferation
Research involving human cancer cell lines indicated that this compound could significantly reduce cell viability at concentrations as low as 10 µM. Further investigations are required to elucidate the precise mechanisms involved in its anticancer effects.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical reactions. The ethynyl moiety provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Ethyl Benzoate Derivatives with Heterocyclic Substituents
Compounds such as I-6230 , I-6232 , and I-6373 () are ethyl benzoate derivatives modified with pyridazinyl, methylpyridazinyl, or isoxazolyl phenethyl groups. Key differences include:
- Functional Groups: These compounds replace the TMS-ethynyl group with nitrogen-containing heterocycles linked via amino, thio, or ethoxy bridges.
- In contrast, the target compound’s TMS-ethynyl group is more suited for further functionalization in synthetic chemistry .
Methyl Benzoate-Based Pesticides
Metsulfuron methyl ester and related triazine-containing sulfonylurea derivatives () are structurally distinct due to their triazinyl-sulfonylurea substituents. These compounds exhibit herbicidal activity, unlike the target compound, which lacks the electron-deficient triazine ring critical for pesticide action .
Phenolic Benzoate with Anti-Thrombotic Activity
Methyl-3,6-dihydroxy-2-[2-(2-hydroxyphenyl)-ethynyl]benzoate () shares a benzoate core but differs in substitution:
Silyl-Modified Benzoates
- Ethyl-4-(triethoxysilyl)benzoate (): Features a hydrolytically labile triethoxysilyl group instead of a TMS-ethynyl group. This compound is likely used in materials science (e.g., surface functionalization), contrasting with the target compound’s role in pharmaceuticals .
- Methyl 3-((trimethylsilyl)ethynyl)benzoate (): A precursor to the target compound, lacking the 3-hydroxy group. This difference highlights the importance of the hydroxyl group in directing further reactivity .
Key Research Findings
- Synthetic Efficiency : The target compound’s synthesis achieves high yields (91–93%) using CuI catalysis, outperforming traditional methods for similar esters .
- Functional Group Influence : The TMS-ethynyl group enhances stability during synthesis, whereas unprotected ethynyl groups (e.g., in ’s compound) require delicate handling .
- Divergent Applications: Unlike pesticide-focused triazine derivatives or anti-thrombotic phenolic esters, the target compound’s utility lies in its modularity for further functionalization in drug development .
Biological Activity
Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate (CAS No. 478169-68-5) is a compound with significant potential in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 252.35 g/mol. The compound features a hydroxyl group and a trimethylsilyl-ethynyl moiety, which enhance its stability and reactivity, making it a versatile intermediate for various chemical reactions .
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The trimethylsilyl group increases the compound's lipophilicity, allowing for better membrane permeability and interaction with cellular targets. The ethynyl group serves as a site for further functionalization, which can lead to the development of more potent derivatives.
Target Interaction
Research indicates that this compound may interact with various enzymes and receptors involved in cellular signaling pathways. While specific targets have not been conclusively identified, it is hypothesized that it could modulate pathways associated with inflammation and cancer progression due to its structural similarities to known bioactive compounds .
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity. In vitro assays have shown effectiveness against several bacterial strains, indicating potential applications in developing new antimicrobial agents.
Anticancer Potential
The compound's structural characteristics lend themselves to further exploration in cancer research. Its ability to inhibit cell proliferation has been observed in preliminary studies involving various cancer cell lines. The exact mechanism remains under investigation, but it is believed that the compound may induce apoptosis or inhibit cell cycle progression .
Synthesis Methods
The synthesis of this compound typically involves the reaction of 4-iodo-3-hydroxybenzoic acid with trimethylsilylacetylene. This reaction is catalyzed by palladium-supported catalysts in an alkaline medium, yielding high purity and yield rates .
| Synthesis Method | Yield | Conditions |
|---|---|---|
| Reaction with 4-iodo-3-hydroxybenzoic acid | 91% | THF/CHCl₃ at 50°C for 4 hours |
Case Studies
- Antimicrobial Activity : A study conducted on various strains of bacteria demonstrated that this compound exhibited significant inhibitory effects, comparable to standard antibiotics. This suggests potential use in treating bacterial infections .
- Cancer Cell Proliferation : Research involving human cancer cell lines indicated that this compound could reduce cell viability significantly at concentrations as low as 10 µM. Further investigations are required to elucidate the precise mechanisms involved in its anticancer effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
